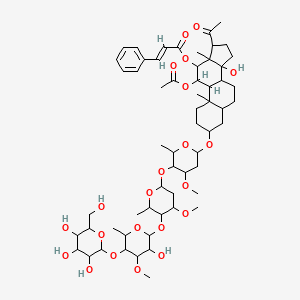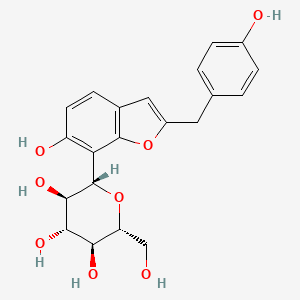
Pteroside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pteroside is a naturally occurring compound found in various species of ferns, particularly in the Pteridaceae familyThese compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pterosides typically involves the Friedel-Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol with methylmalonyl chloride. This reaction produces a 1,3-indandione intermediate, which is then demethylated and reduced using zinc and acetic acid in the presence of acetic anhydride and sodium acetate. The resulting mixture of racemic cis and trans isomers of pterosin C diacetate is hydrolyzed to yield the corresponding pterosides .
Industrial Production Methods: Industrial production of pterosides involves the extraction and purification from the rhizomes of ferns such as Pteridium aquilinum. The process includes solvent extraction, chromatographic separation, and crystallization to isolate and purify the desired pterosides .
Chemical Reactions Analysis
Types of Reactions: Pterosides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used to substitute functional groups on the pteroside molecule, depending on the desired modification.
Major Products: The major products formed from these reactions include different isomers and derivatives of pterosides, which can exhibit varying degrees of biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pterosides involves their interaction with specific molecular targets and pathways within cells. Pterosides are known to generate free radical species, leading to oxidative damage to proteins, DNA, and membrane lipids. This oxidative stress can induce apoptosis in cancer cells, thereby exhibiting cytotoxic effects .
Comparison with Similar Compounds
Pterosin A: Another sesquiterpenoid glycoside found in ferns, known for its cytotoxic and anti-inflammatory properties.
Ptaquiloside: A norsesquiterpene glucoside found in bracken ferns, known for its carcinogenic properties.
Uniqueness of Pteroside: this compound stands out due to its diverse range of biological activities and its potential therapeutic applications. Its ability to undergo various chemical modifications makes it a versatile compound for drug development and other industrial applications .
Properties
CAS No. |
524051-94-3 |
|---|---|
Molecular Formula |
C21H22O8 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[6-hydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H22O8/c22-9-15-17(25)18(26)19(27)21(29-15)16-14(24)6-3-11-8-13(28-20(11)16)7-10-1-4-12(23)5-2-10/h1-6,8,15,17-19,21-27H,7,9H2/t15-,17-,18+,19-,21+/m1/s1 |
InChI Key |
MCHGHPIHLAZAFH-UVPIGPOJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC2=CC3=C(O2)C(=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


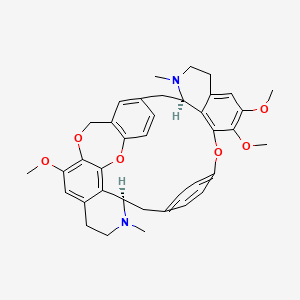
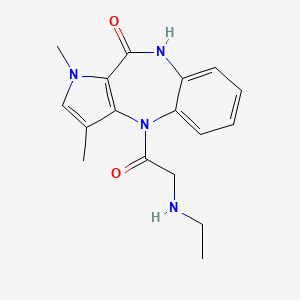
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
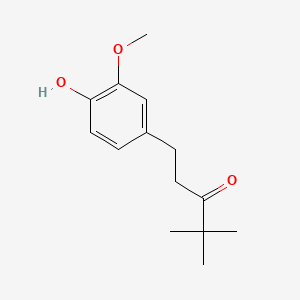
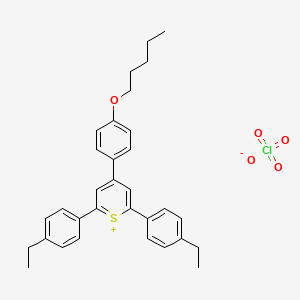

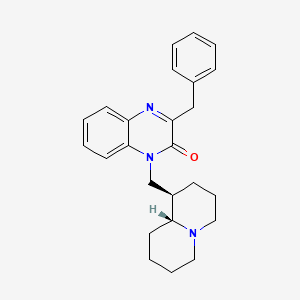

![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
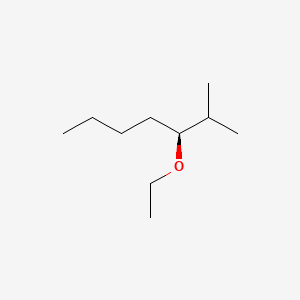
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)
